molecular formula C5H10N2O7P2 B000463 Zoledronic acid CAS No. 118072-93-8

Zoledronic acid

カタログ番号 B000463
CAS番号: 118072-93-8
分子量: 272.09 g/mol
InChIキー: XRASPMIURGNCCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zoledronic acid, also known as zoledronate, is a bisphosphonate used to treat a number of bone diseases . These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) . It is given by injection into a vein . Zoledronic acid is a bisphosphonate which inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors .


Synthesis Analysis

The reaction of 1 H -imidazol-1-ylacetic acid and two equivalents of phosphorus trichloride/phosphorous acid at 75°C in sulfolane, or in the presence of catalytic amounts of [bmim] [BF 4] afforded zoledronic acid in yields up to 75% .


Molecular Structure Analysis

Zoledronic acid has a molecular formula of C5H10N2O7P2 . It is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .


Chemical Reactions Analysis

Zoledronic acid was successfully separated from its related substances, including remained imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .


Physical And Chemical Properties Analysis

Zoledronic acid is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .

科学的研究の応用

Osteosarcoma Treatment

  • Application Summary: Zoledronic acid (ZOL) is used as an anti-resorptive and anti-tumor agent for treating osteosarcoma . The delivery of ZOL to the target region is challenging due to its high binding affinity to bone minerals .
  • Methods of Application: A novel treatment for osteosarcoma has been developed by delivering ZOL to the target region locally and sustainably. This is achieved by loading ZOL on β-tricalcium phosphate (β-TCP), creating a novel bone substitute .
  • Results: The ZOL-loaded β-TCP could successfully express the effects of ZOL via both bound-ZOL (bound to β-TCP) and free-ZOL (release from ZOL/β-TCP). The results showed that two states of ZOL (bound/free) inhibit target cell activities .

Hepatocellular Carcinoma Treatment

  • Application Summary: Zoledronic acid (ZA) may increase the anti-tumor effect of immunotherapy for hepatocellular carcinoma (HCC) .
  • Methods of Application: A mouse model of HCC was established by subcutaneously injecting Hepa1-6 cell line. ZA was used in combination with anti-PD-1 monocloning antibody (anti-PD-1 mAb) for treatment .
  • Results: The tumor volume in the ZA plus anti-PD-1 mAb treatment groups was significantly smaller than that of the control group . The synergistic anti-tumor effect of ZA and anti-PD-1 mAb may be related to ZA-induced polarization of macrophages toward the M1 phenotype .

Osteoporosis Treatment

  • Application Summary: Zoledronic acid is used to improve bone mineral density (BMD) at several skeletal sites, reduce fracture risk and bone turnover, and/or preserve bone structure and mass in patients with primary or secondary osteoporosis .
  • Methods of Application: Zoledronic acid is administered once yearly for up to 3 years .
  • Results: The treatment has shown to improve BMD, reduce fracture risk and bone turnover, and preserve bone structure and mass .

Enhancing Cytostatic Effect of Cisplatin

  • Application Summary: The combinatory application of zoledronic acid enhances the cytostatic effect of cisplatin .
  • Methods of Application: Zoledronic acid is applied in combination with cisplatin .
  • Results: The combinatory application of zoledronic acid with cisplatin has shown to enhance the cytostatic effect of cisplatin .

Cementless Total Hip Arthroplasty

  • Application Summary: Zoledronic acid (ZA) is administered to patients who received cementless total hip arthroplasty (THA) to reduce bone turnover markers (BTMs) and increase bone mineral density (BMD) .
  • Methods of Application: ZA is administered to patients who received cementless THA. The effects of two-dose ZA versus placebo on cementless THA patients were analyzed in this five-year extension study .
  • Results: Short-term ZA treatment with a subsequent 4-year drug holiday may inhibit serum BTMs and provide periprosthetic bone preservation at five years without adverse events .

Breast Cancer Treatment

  • Application Summary: Zoledronic acid has been shown to be effective in decreasing the incidence of Skeletal Related Events (SREs) in patients with metastatic bone disease secondary to breast cancer .
  • Methods of Application: Zoledronic acid is administered to patients with metastatic bone disease secondary to breast cancer .
  • Results: A study showed that 30% of patients treated with zoledronic acid experienced at least one SRE compared with 50% of patients in the placebo group .

Metastatic Bone Disease Treatment

  • Application Summary: Zoledronic acid has been shown to be effective in decreasing the incidence of Skeletal Related Events (SREs) in patients with metastatic bone disease secondary to breast cancer .
  • Methods of Application: Zoledronic acid is administered to patients with metastatic bone disease secondary to breast cancer .
  • Results: A study showed that 30% of patients treated with zoledronic acid experienced at least one SRE compared with 50% of patients in the placebo group .

Anti-tumor Effect Augmentation

  • Application Summary: Zoledronic acid has been found to have a direct antitumor effect and to synergistically augment the effects of other antitumor agents in osteosarcoma cells .
  • Methods of Application: Zoledronic acid is applied in combination with other antitumor agents .
  • Results: Zoledronic acid has shown significant benefits versus placebo over three years, with a reduced number of vertebral fractures and improved markers of bone density .

Safety And Hazards

Zoledronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Zoledronic acid has been used widely for treating skeletal diseases because of its high potency in inhibiting bone resorption . The future role of zoledronic acid in the treatment of prostate cancer and novel agents with potential clinical benefit for the treatment of bone metastases will be discussed . Clinical trials in breast and prostate cancer are also investigating zoledronic acid for the prevention of bone metastasis and bone loss associated with hormonal therapy .

特性

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRASPMIURGNCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042668
Record name Zoledronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zoledronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, 3.27e+00 g/L
Record name Zoledronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoledronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Etidronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as zoledronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. zoledronate also activated caspases which further contribute to apoptosis.
Record name Zoledronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zoledronic acid

CAS RN

118072-93-8
Record name Zoledronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118072-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118072938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoledronic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zoledronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLEDRONIC ACID ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HZ18PH24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zoledronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

0.27 g (1 mM) zoledronic acid and 0.6 gm (5 mM) monobasic sodium phosphate (anhydrous) were dissolved in 10 mL water. 1.5 g calcium chloride dihydrate was dissolved in 5 mL water. The zoledronate-phosphate solution and calcium chloride solution were mixed at room temperature. 0.05 g calcium chloride dihydrate and 0.3 g sodium chloride were added to 20 mL water. Sodium hydroxide and zoledronate-calcium-phosphate solution were simultaneously added to keep the pH at 7.00 at room temperature until all the zoledronate-phosphate solution was added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 120° C. 1.15 g of calcium complex salt of zoledronate with phosphate was thus obtained in a molecular ratio of 1:5.
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.05 g
Type
reactant
Reaction Step Five
Quantity
0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
zoledronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

533.1 mg of zoledronic acid monohydrate (equivalent to 500 mg of zoledronic acid) and 480.0 g of mannitol are added to 7520 g of water for injection and stirred until a clear solution with a total weight of 8000 g is obtained. Each 800 g of this solution (equivalent to 50 mg of zoledronic acid) are titrated with
Quantity
533.1 mg
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
7520 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
800 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The suspension of (1-imidazoyl)ethanoic acid (10.0 g) and phosphorous acid (19.5 g) in diphenyl ether (50 ml) was heated up to 70° C. for 1 hour. Phosphorous trichloride (20 ml) was slowly added to reaction mass at 70° C. temperature and maintained reaction temperature for another 6 hours. Reaction mass was cooled to 25° C. followed by addition of water (150 ml) and toluene (30 ml). Reaction mixture was again heated to 70° C. and charged charcoal in hazy biphasic solution, stirred, filtered through Hyflo bed, washed the bed with hot water (30 ml). Layers was separated from filtrate, aqueous layer was washed with toluene (20 ml) and combined organic layer was then back extracted with water (20 ml) and mixed with main aqueous layer. The water (140 ml) was distilled out from combined aqueous layer at atmospheric pressure in 2 hours and then refluxed the concentrated mass for 13 hours. Reaction mass was cooled to 25° C. followed by addition of methanol (50 ml) in 1 hours. The reaction mixture was stirred and again cooled to 0° C. followed filtration. The filtrate was washed with chilled 1:2 mixture (30 ml) of water and methanol and dried at 60° C. to get Zoledronic Acid.
Name
(1-imidazoyl)ethanoic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid
Reactant of Route 2
Zoledronic acid
Reactant of Route 3
Zoledronic acid
Reactant of Route 4
Reactant of Route 4
Zoledronic acid
Reactant of Route 5
Zoledronic acid
Reactant of Route 6
Zoledronic acid

Citations

For This Compound
62,200
Citations
SM Cheer, S Noble - Drugs, 2001 - Springer
▴ Zoledronic acid (zoledronate) is a new generation bisphosphonate that inhibits osteoclast bone resorption. It was much more potent than other bisphosphonates at inhibiting 1,25-…
Number of citations: 125 link.springer.com
R Coleman, R Burkinshaw, M Winter… - Expert opinion on …, 2011 - Taylor & Francis
… Zoledronic acid is a widely used intravenous … associated with the use of zoledronic acid are discussed with a particular … favorable safety profile of zoledronic acid, but particularly the …
Number of citations: 55 www.tandfonline.com
RE Coleman, H Marshall, D Cameron… - … England Journal of …, 2011 - Mass Medical Soc
… In this randomized, controlled, open-label phase 3 study, called the Adjuvant Zoledronic Acid to Reduce Recurrence (AZURE) trial, we evaluated the adjuvant use of zoledronic acid in a …
Number of citations: 536 www.nejm.org
CM Perry, DP Figgitt - Drugs, 2004 - Springer
… Zoledronic acid 4mg is administered as an intravenous infusion over 15 minutes. In the treatment of bone metastases, zoledronic acid … single 4mg dose of zoledronic acid showed good …
Number of citations: 112 link.springer.com
DM Black, PD Delmas, R Eastell, IR Reid… - … England Journal of …, 2007 - Mass Medical Soc
… A single infusion of intravenous zoledronic acid decreases bone … of zoledronic acid on fracture risk during a 3-year period. … In our study, annual infusions of zoledronic acid (5 mg) for 3 …
Number of citations: 781 www.nejm.org
IR Reid, JP Brown, P Burckhardt… - … England Journal of …, 2002 - Mass Medical Soc
… We studied the effects of five regimens of zoledronic acid, the most potent bisphosphonate, on … Women received placebo or intravenous zoledronic acid in doses of 0.25 mg, 0.5 mg, or 1 …
Number of citations: 095 www.nejm.org
KW Lyles, CS Colón-Emeric… - … England Journal of …, 2007 - Mass Medical Soc
… Zoledronic acid is a potent bisphosphonate that can be administered intravenously once … We present the results of a randomized trial that tested the efficacy and safety of zoledronic acid …
Number of citations: 414 www.nejm.org
S Boonen, JY Reginster, JM Kaufman… - … England Journal of …, 2012 - Mass Medical Soc
… We studied the effect of zoledronic acid on fracture risk among men with osteoporosis. … Our multicenter, randomized, prospective trial assessed the effect of zoledronic acid on the risk of …
Number of citations: 392 www.nejm.org
EC Li, LE Davis - Clinical therapeutics, 2003 - Elsevier
… Objective: The goal of this article was to describe the pharmacologic properties of zoledronic acid (zoledronate) and discuss findings from preclinical and clinical studies of its use in …
Number of citations: 197 www.sciencedirect.com
RR Recker, PD Delmas, J Halse… - Journal of Bone and …, 2008 - Wiley Online Library
… In addition, patients treated with zoledronic acid … with zoledronic acid. Qualitative analysis revealed presence of tetracycline label in 81 of 82 biopsies from patients on zoledronic acid …
Number of citations: 281 asbmr.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。